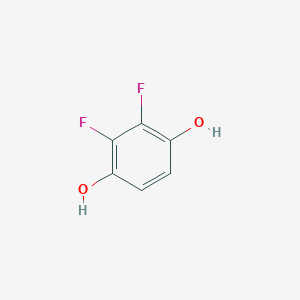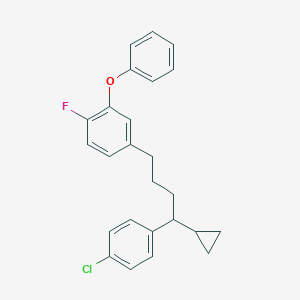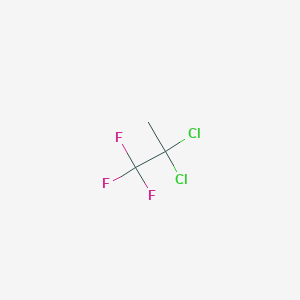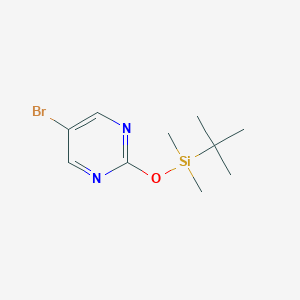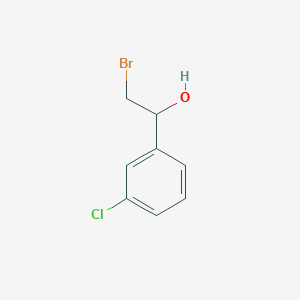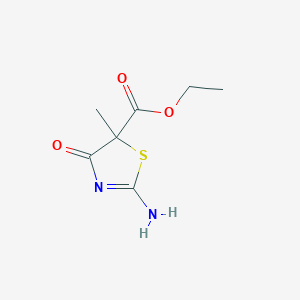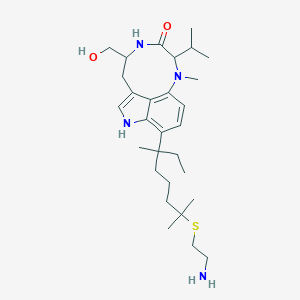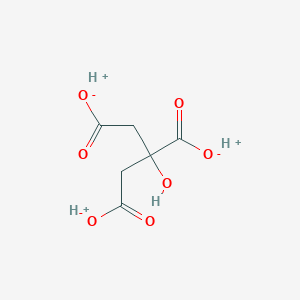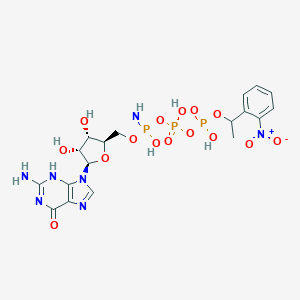
Caged GMP-pnp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caged GMP-pnp is a molecule that has gained significant attention in the field of scientific research due to its ability to release guanosine monophosphate (GMP) upon exposure to light. This unique property has made it a valuable tool for studying cellular signaling pathways and enzymatic reactions. Additionally, we will list several future directions for further research in this field.
Applications De Recherche Scientifique
Caged Caged GMP-pnp-pnp is a valuable tool for studying cellular signaling pathways and enzymatic reactions. It has been used to investigate the activation of G protein-coupled receptors (GPCRs) and the regulation of cyclic nucleotide-dependent kinases. Additionally, caged Caged GMP-pnp-pnp has been used to study the activity of enzymes such as phosphodiesterases and guanylate cyclases.
Mécanisme D'action
Caged Caged GMP-pnp-pnp works by releasing Caged GMP-pnp upon exposure to light. The photolabile protecting group on the molecule is cleaved by light, which allows Caged GMP-pnp to be released and interact with cellular targets. This mechanism of action allows for precise temporal and spatial control of Caged GMP-pnp signaling pathways.
Effets Biochimiques Et Physiologiques
Caged Caged GMP-pnp-pnp has been shown to have a variety of biochemical and physiological effects. It can activate cyclic nucleotide-dependent kinases, which are involved in a variety of cellular processes such as metabolism, gene expression, and cell division. Additionally, caged Caged GMP-pnp-pnp has been shown to regulate ion channels and neurotransmitter release in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using caged Caged GMP-pnp-pnp in lab experiments is its ability to provide precise temporal and spatial control of Caged GMP-pnp signaling pathways. This allows researchers to study the effects of Caged GMP-pnp signaling on cellular processes with high accuracy. However, one limitation of using caged Caged GMP-pnp-pnp is that it requires exposure to light, which can be difficult to control in certain experimental conditions.
Orientations Futures
There are several future directions for research in the field of caged Caged GMP-pnp-pnp. One area of interest is the development of new photolabile protecting groups that can be cleaved by different wavelengths of light. This would allow for greater control over the activation of caged Caged GMP-pnp-pnp in different experimental conditions. Additionally, researchers are interested in studying the effects of caged Caged GMP-pnp-pnp on different cellular targets and in different cell types. Finally, there is interest in developing new caged molecules that can release other nucleotides or signaling molecules upon exposure to light.
Méthodes De Synthèse
Caged Caged GMP-pnp-pnp is synthesized by reacting guanosine monophosphate with a photolabile protecting group. The protecting group is typically a nitrobenzyl or coumarin derivative that can be cleaved by exposure to ultraviolet or visible light. This reaction produces a caged molecule that can be activated by light to release Caged GMP-pnp.
Propriétés
Numéro CAS |
116271-22-8 |
|---|---|
Nom du produit |
Caged GMP-pnp |
Formule moléculaire |
C18H24N7O15P3 |
Poids moléculaire |
671.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |
Clé InChI |
XSZNISBTJNZPLS-WSSMKXPZSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonymes |
1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



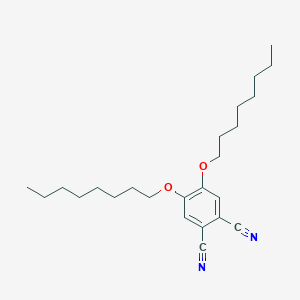
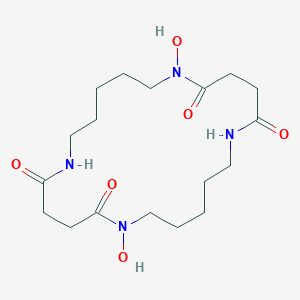
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
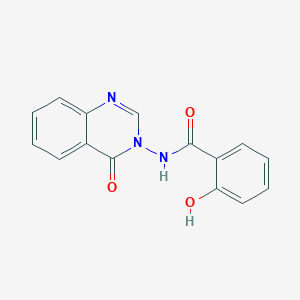

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
